molecular formula C8H11NO4 B2969495 Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate CAS No. 78934-71-1

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2969495
CAS No.: 78934-71-1
M. Wt: 185.179
InChI Key: USAQNLVRCXORQI-UHFFFAOYSA-N
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Description

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with 2-amino-2-(hydroxyethyl)acetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an oxazole-3-carboxylate derivative.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed:

    Oxidation: Oxazole-3-carboxylate derivatives with a carbonyl group.

    Reduction: Various reduced forms of the original compound, depending on the extent of reduction.

    Substitution: New compounds with different functional groups replacing the ethyl ester.

Scientific Research Applications

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The hydroxyl and ester groups can also play roles in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.

    Methyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 5-(1-hydroxyethyl)-1,2-thiazole-3-carboxylate: Similar structure but with a sulfur atom replacing the oxygen in the ring.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions

Properties

IUPAC Name

ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAQNLVRCXORQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.02 g of 1-butyn-2-ol and 7.58 g of ethyl (2E)-chloro(hydroxyimino)acetate were dissolved in 50 ml of tetrahydrofuran, and a solution of 6.06 g of triethylamine in 25 ml of tetrahydrofuran was then added dropwise at 0° C. over 30 minutes. The mixture was stirred at room temperature overnight. After aqueous saturated sodium chloride was added, the reaction mixture was separated into layers. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 5.67 g of ethyl 5-(1-hydroxyethyl)-isoxazole-3-carboxylate.
[Compound]
Name
1-butyn-2-ol
Quantity
14.02 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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